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Compound of Interest

Compound Name: 4-Iodo-2-methylpyridine

Cat. No.: B1337970 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4-Iodo-2-
methylpyridine, a heterocyclic organic compound of interest in medicinal chemistry and

materials science. Due to the limited availability of direct experimental spectra for this specific

molecule, this document combines predicted data, analysis of related compounds, and

established spectroscopic principles to offer a comprehensive analytical profile. The information

herein is intended to support researchers in the identification, characterization, and quality

control of 4-Iodo-2-methylpyridine.

Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for 4-Iodo-2-
methylpyridine based on computational models and analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
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Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 ~7.5 d ~5

H-5 ~7.8 d ~5

H-6 ~8.2 s -

-CH₃ ~2.5 s -

¹³C NMR (Estimated based on 4-Iodopyridine and 2-Methylpyridine)

Carbon Atom Estimated Chemical Shift (δ, ppm)

C-2 ~158

C-3 ~130

C-4 ~95

C-5 ~140

C-6 ~150

-CH₃ ~24

Infrared (IR) Spectroscopy
Predicted Significant IR Absorptions
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Wavenumber (cm⁻¹) Vibration Type Intensity

3050-3100 C-H stretch (aromatic) Medium

2950-3000 C-H stretch (methyl) Medium

1580-1610 C=C stretch (aromatic) Strong

1450-1480 C-H bend (methyl) Medium

1000-1050 C-I stretch Medium

800-850 C-H out-of-plane bend Strong

Mass Spectrometry (MS)
Expected Fragmentation Pattern

m/z Ion Comments

219 [M]⁺ Molecular ion

204 [M-CH₃]⁺ Loss of a methyl group

127 [I]⁺ Iodine cation

92 [M-I]⁺ Loss of iodine

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented. Instrument-specific parameters may require optimization.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of purified 4-Iodo-2-methylpyridine in

0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Key

parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation
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delay of 1-2 seconds, and a spectral width covering the expected chemical shift range

(typically 0-12 ppm).

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse

sequence. A larger number of scans and a longer relaxation delay may be necessary due to

the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is

commonly used. A small amount of the solid is placed directly on the ATR crystal.

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry

potassium bromide and pressing it into a thin disk.

Data Acquisition: Record a background spectrum of the empty sample holder or clean ATR

crystal. Then, record the sample spectrum. The instrument software will automatically ratio

the sample spectrum to the background to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or

Liquid Chromatography (LC-MS).

Ionization: Electron Ionization (EI) is a common method for volatile compounds, which

typically produces the molecular ion and a range of fragment ions.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The abundance of each ion is measured by a detector, generating the mass

spectrum.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic identification and

characterization of an organic compound like 4-Iodo-2-methylpyridine.
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Sample Preparation

Spectroscopic Analysis

Data Interpretation

4-Iodo-2-methylpyridine
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Structural Elucidation
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To cite this document: BenchChem. [Spectroscopic Analysis of 4-Iodo-2-methylpyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1337970#spectroscopic-data-of-4-iodo-2-
methylpyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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